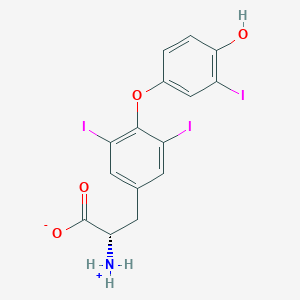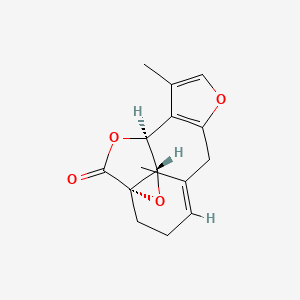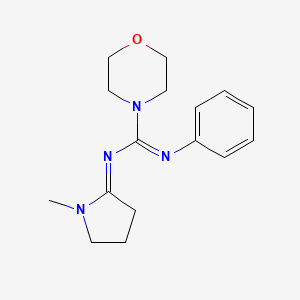
リオチロニン
概要
説明
リオチロニンは、甲状腺ホルモンであるトリヨードチロニン(T3)の合成形態です。甲状腺機能低下症や粘液水腫昏睡の治療に一般的に使用されます。 リオチロニンは作用の発現が速いことで知られており、末梢組織におけるチロキシン(T4)からトリヨードチロニン(T3)への変換が障害されている場合にしばしば処方されます .
作用機序
リオチロニンは、内因性トリヨードチロニン(T3)の作用を模倣することで効果を発揮します。細胞核内の甲状腺ホルモン受容体に結合し、DNA転写の活性化または抑制につながります。 これにより、代謝、成長、発達など、さまざまな生理学的プロセスを調節するタンパク質の合成が行われます .
科学的研究の応用
Liothyronine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying thyroid hormones.
Biology: Employed in studies investigating thyroid hormone metabolism and regulation.
Medicine: Used in the treatment of hypothyroidism, myxedema coma, and as an adjunct therapy in thyroid cancer treatment.
Industry: Utilized in the production of thyroid hormone replacement therapies .
生化学分析
Biochemical Properties
Liothyronine is involved in various biochemical reactions, primarily by interacting with thyroid hormone receptors in the nucleus of cells. It binds to these receptors, influencing the transcription of specific genes. The enzymes, proteins, and other biomolecules that liothyronine interacts with include thyroid hormone receptors (TRα and TRβ), deiodinases (D1, D2, and D3), and various transport proteins such as thyroxine-binding globulin, transthyretin, and albumin. These interactions are essential for the regulation of metabolic processes, including the synthesis of proteins, lipids, and carbohydrates .
Cellular Effects
Liothyronine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, liothyronine enhances the basal metabolic rate by increasing the number and activity of mitochondria in cells. It also upregulates the expression of genes involved in energy production, such as those encoding for enzymes in the oxidative phosphorylation pathway. Additionally, liothyronine affects cell signaling pathways like the PI3K/Akt pathway, which is crucial for cell growth and survival .
Molecular Mechanism
At the molecular level, liothyronine exerts its effects by binding to thyroid hormone receptors in the nucleus. This binding leads to the activation or repression of target genes, depending on the presence of coactivators or corepressors. Liothyronine can also influence the activity of deiodinases, which are enzymes responsible for the activation and deactivation of thyroid hormones. By modulating the expression of these enzymes, liothyronine can regulate the local and systemic levels of thyroid hormones. Furthermore, liothyronine can affect the transcription of genes involved in various metabolic pathways, thereby influencing overall metabolic homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of liothyronine can change over time. The stability and degradation of liothyronine are critical factors that influence its long-term effects on cellular function. Studies have shown that liothyronine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to liothyronine in vitro and in vivo has been associated with changes in cellular metabolism, including alterations in mitochondrial function and oxidative stress levels .
Dosage Effects in Animal Models
The effects of liothyronine vary with different dosages in animal models. At low doses, liothyronine can enhance metabolic rate and improve energy expenditure without causing significant adverse effects. At high doses, liothyronine can lead to toxic effects, including hyperthyroidism, cardiac arrhythmias, and increased oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .
Metabolic Pathways
Liothyronine is involved in several metabolic pathways, including those related to energy production, lipid metabolism, and protein synthesis. It interacts with enzymes such as deiodinases, which convert thyroxine (T4) to the more active triiodothyronine (T3). Liothyronine also affects the levels of various metabolites, including glucose, fatty acids, and amino acids, by regulating the expression of genes involved in their metabolism. These effects contribute to the overall regulation of metabolic flux and energy homeostasis .
Transport and Distribution
Liothyronine is transported and distributed within cells and tissues through specific transporters and binding proteins. It binds to thyroxine-binding globulin, transthyretin, and albumin in the bloodstream, which facilitates its transport to target tissues. Within cells, liothyronine can be transported by membrane transporters such as monocarboxylate transporter 8 (MCT8) and organic anion transporting polypeptide 1C1 (OATP1C1). These transporters play a crucial role in the cellular uptake and distribution of liothyronine, influencing its localization and accumulation in specific tissues .
Subcellular Localization
Liothyronine is primarily localized in the nucleus, where it binds to thyroid hormone receptors to exert its effects on gene expression. It can also be found in other subcellular compartments, such as the mitochondria, where it influences mitochondrial function and energy production. The subcellular localization of liothyronine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成ルートおよび反応条件
リオチロニンは、チロシン残基のヨウ素化を含む一連の化学反応によって合成されます。このプロセスには、通常、以下の手順が含まれます。
ヨウ素化: チロシンはヨウ素化されて、モノヨードチロシン(MIT)とジヨードチロシン(DIT)を形成します。
カップリング: MITとDITがカップリングされて、トリヨードチロニン(T3)を形成します。
工業生産方法
リオチロニンの工業生産には、上記で説明したのと同様の手順を用いた大規模な化学合成が含まれます。 このプロセスは、収率と純度を最適化されており、最終製品が医薬品基準を満たしていることを保証しています .
化学反応の分析
反応の種類
リオチロニンは、次のようなさまざまな化学反応を受けます。
酸化: リオチロニンは、酸化されて脱ヨウ素化代謝物を形成することができます。
還元: 還元反応は、リオチロニンをその前駆体形態に戻すことができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ヨウ素や臭素などのハロゲン化剤
形成される主要な生成物
脱ヨウ素化代謝物: 酸化によって生じます。
修飾チロニン: 置換反応によって生じます
科学研究への応用
リオチロニンは、科学研究において幅広い用途があります。
化学: 甲状腺ホルモンの研究のために、分析化学において基準化合物として使用されます。
生物学: 甲状腺ホルモンの代謝と調節を調べる研究に使用されます。
医学: 甲状腺機能低下症、粘液水腫昏睡の治療に、および甲状腺がん治療の補助療法として使用されます。
工業: 甲状腺ホルモン補充療法の製造に使用されます .
類似化合物との比較
類似化合物
レボチロキシン(T4): 甲状腺機能低下症の治療に使用される別の合成甲状腺ホルモンです。
乾燥甲状腺抽出物(DTE): 動物の甲状腺から得られたT3とT4の両方を含みます .
リオチロニンの独自性
リオチロニンは、作用の発現が速く、レボチロキシンよりも効力が強いという点で独自性があります。 甲状腺機能低下症の迅速な補正が必要な場合、またはT4からT3への変換が障害されている場合に特に役立ちます .
特性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023216 | |
| Record name | 3,5,3'-Triiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. | |
| Record name | SID11532858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism., LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND., TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES. | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
15785-49-6, 6893-02-3 | |
| Record name | L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liothyronine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5,3'-Triiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liothyronine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIOTHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Liothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does liothyronine exert its effects within the body?
A1: Liothyronine acts as an agonist of thyroid hormone receptors, primarily located in the nucleus of cells []. Binding to these receptors influences the expression of genes involved in a wide range of metabolic processes, including growth, development, and energy expenditure [, ].
Q2: What are the downstream effects of liothyronine binding to thyroid hormone receptors?
A2: Liothyronine binding can lead to diverse effects, including increased protein synthesis, enhanced glucose uptake in certain tissues [], and stimulation of lipid metabolism [, ].
Q3: What is the molecular formula and weight of liothyronine?
A3: Liothyronine sodium has the molecular formula C15H11I3NNaO4 and a molecular weight of 672.96 g/mol [].
Q4: Is there spectroscopic data available for liothyronine?
A4: Yes, analytical techniques like differential pulse polarography have been employed to quantify liothyronine in various samples [].
Q5: What challenges are associated with formulating stable liothyronine solutions?
A5: Liothyronine can degrade in certain solutions like phosphate-buffered saline. Research has explored alternative formulations, such as those using methanolic sodium hydroxide, to enhance stability, particularly during storage and transport [].
Q6: How does temperature affect the stability of liothyronine solutions?
A6: Studies show improved stability of liothyronine in a methanolic sodium hydroxide solution when stored at -25°C and 4°C compared to phosphate-buffered saline. Notably, stability at 4°C was deemed sufficient, facilitating easier transport while maintaining the cold chain [].
Q7: What is the typical pharmacokinetic profile of liothyronine?
A7: Liothyronine exhibits rapid absorption following oral administration, with peak serum concentrations observed around 2.5 hours after a single dose. Its short half-life necessitates frequent dosing to maintain therapeutic levels [].
Q8: How does the pharmacokinetic profile of liothyronine differ from levothyroxine?
A8: Liothyronine exhibits a faster onset and shorter duration of action compared to levothyroxine, which is converted to liothyronine in the body [].
Q9: How does a single dose of liothyronine affect heart rate and TSH levels?
A9: A single dose of liothyronine can transiently increase heart rate, peaking approximately 5 hours post-administration. TSH suppression begins around 2 hours post-dose, reaching its lowest point at 12 hours, and remaining suppressed for 2–3 days [].
Q10: What is the primary clinical use of liothyronine?
A10: Liothyronine is primarily prescribed to treat hypothyroidism, a condition characterized by insufficient thyroid hormone production [, ].
Q11: Is there evidence supporting the use of liothyronine in combination with levothyroxine for hypothyroidism?
A11: While some patients report preference for combination therapy [], clinical trials have yielded mixed results regarding its superiority over levothyroxine monotherapy in terms of well-being, general health, quality of life, and lipid profiles [, , , , , , ].
Q12: Has liothyronine been investigated for its potential in treating conditions other than hypothyroidism?
A12: Yes, research suggests liothyronine may have potential as an adjunctive therapy for depression, particularly in combination with antidepressants like tricyclic antidepressants and selective serotonin reuptake inhibitors [, , ].
Q13: Are there any genetic factors that might influence the response to liothyronine?
A13: Research suggests individuals with a specific polymorphism in the deiodinase 2 (D2) gene, responsible for converting thyroxine to triiodothyronine in the brain, might experience greater symptom improvement with combined levothyroxine and liothyronine therapy compared to levothyroxine alone [].
Q14: Has liothyronine shown potential in managing specific complications associated with other medical conditions?
A14: A case study reported that liothyronine might improve glycemic control in patients with insulin receptor mutations by potentially increasing brown adipose tissue activity and volume, although further research is needed to confirm this finding [].
Q15: What are the potential risks associated with liothyronine therapy?
A15: Liothyronine therapy requires careful monitoring due to the risk of iatrogenic thyrotoxicosis, particularly in cases of compounding errors or improper dosage. Clinical manifestations of thyrotoxicosis, such as cardiovascular complications and neurological symptoms, may necessitate prompt intervention [].
Q16: Are there specific safety considerations for liothyronine use in adolescents?
A16: Yes, careful monitoring is crucial in adolescents due to their developing endocrine systems. The rapid onset of action of liothyronine warrants close attention to clinical signs and symptoms of thyrotoxicosis, as these may precede laboratory detection [].
Q17: Have there been efforts to develop targeted delivery systems for liothyronine?
A17: While specific targeted delivery systems for liothyronine are not extensively discussed in the provided research, it represents an active area of investigation within drug delivery research to enhance the therapeutic index of various drugs.
Q18: Are there specific biomarkers currently used to monitor liothyronine therapy effectiveness?
A18: Currently, monitoring primarily relies on clinical symptom resolution and thyroid function tests, including TSH, free T3, and free T4 levels [, ]. Research into more specific biomarkers to predict efficacy, monitor treatment response, and identify adverse effects is ongoing.
Q19: What analytical methods are employed to quantify liothyronine in biological samples?
A19: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique due to its high sensitivity and selectivity. This method allows for the simultaneous quantification of levothyroxine and its metabolite, liothyronine, in human serum [].
Q20: What are the challenges associated with measuring endogenous levels of levothyroxine and liothyronine in pharmacokinetic studies?
A20: Accurately quantifying endogenously present analytes is crucial for determining drug efficacy and therapeutic doses. The presence of interfering compounds in biological matrices necessitates the development of highly sensitive and specific analytical methods [].
Q21: What resources are available for researchers studying liothyronine?
A21: Numerous research databases, including PubMed and Semantic Scholar, offer access to a wealth of scientific literature on liothyronine. Additionally, collaborations between clinicians and basic science researchers are crucial to advancing our understanding and optimizing its therapeutic applications.
Q22: How has the use of liothyronine evolved over time?
A22: Early research primarily focused on understanding the pharmacological properties of liothyronine and its use in treating hypothyroidism []. Over time, research expanded to explore its potential in other conditions, such as depression [], and to investigate the impact of genetic variations on treatment response [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















